molecular formula C13H10ClFO B6373990 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% CAS No. 1261923-77-6

5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95%

Cat. No. B6373990
CAS RN: 1261923-77-6
M. Wt: 236.67 g/mol
InChI Key: WJGWZIGYTJKXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% (5-CMPF-95) is an aromatic compound used in various scientific applications. It is a colorless, crystalline solid that is insoluble in water but soluble in many organic solvents. It is also known by its chemical name, 4-chloro-3-methyl-5-fluorophenol, and its molecular formula is C7H7ClF. 5-CMPF-95 has been used in scientific research applications such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% has been used in a wide range of scientific research applications. It has been used in organic synthesis to prepare various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in drug discovery, where it has been used to synthesize potential therapeutic agents. In addition, 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% has been used in biochemistry to study the effects of various compounds on cellular processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as those involved in the synthesis of fatty acids. In addition, it is thought to act as an agonist of certain G-protein coupled receptors, which can lead to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in cellular processes. In addition, it has been shown to have an agonist effect on certain G-protein coupled receptors, which can lead to changes in the activity of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% in lab experiments are its stability and solubility in organic solvents. It is also relatively inexpensive and easy to obtain, making it a convenient compound to use in lab experiments. However, it is important to note that 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% is toxic and should be handled with care. In addition, it is not soluble in water, so it must be used in an organic solvent.

Future Directions

Given the potential of 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% for use in scientific research, there are a number of possible future directions for its use. For example, it could be used in drug discovery to develop new therapeutic agents, or it could be used to study the biochemical and physiological effects of various compounds. In addition, it could be used to study the effects of various compounds on cellular processes, such as the synthesis of fatty acids. Finally, it could be used to study the effects of various compounds on G-protein coupled receptors, which could lead to the development of novel therapeutic agents.

Synthesis Methods

5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% can be synthesized via a number of methods. One of the most common methods is the Friedel-Crafts acylation reaction. In this reaction, an acid chloride reacts with an aromatic compound in the presence of an aluminum chloride catalyst to form the desired product. Other methods of synthesis include the use of Grignard reagents, Williamson ether synthesis, and the use of thionyl chloride.

properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-4-9(2-3-13(8)14)10-5-11(15)7-12(16)6-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGWZIGYTJKXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684325
Record name 4'-Chloro-5-fluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261923-77-6
Record name 4'-Chloro-5-fluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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